2-Chloro-3-fluoro-4-nitropyridine N-oxide
Overview
Description
2-Chloro-3-fluoro-4-nitropyridine N-oxide is a heterocyclic organic compound with the molecular formula C5H2ClFN2O3. It is a derivative of pyridine, characterized by the presence of chloro, fluoro, and nitro substituents on the pyridine ring, along with an N-oxide functional group.
Mechanism of Action
Pharmacokinetics
The compound is predicted to have a boiling point of 428.8±40.0 °C, a density of 1.74±0.1 g/cm3, and is insoluble in water . These properties may influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-3-fluoro-4-nitropyridine N-oxide. The compound is a crystalline solid that appears colorless or pale yellow . It has low solubility in solvents and is relatively unstable, prone to explosion under high temperatures, fire, or sunlight . It is a strong oxidizer and can react violently with combustible materials . These properties suggest that the compound’s action and stability could be influenced by environmental factors such as temperature, light, and the presence of other reactive substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-4-nitropyridine N-oxide typically involves the nitration of 2-chloro-3-fluoropyridine followed by oxidation. The nitration step can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to oxidation using hydrogen peroxide or a similar oxidizing agent to introduce the N-oxide functional group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluoro-4-nitropyridine N-oxide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro and fluoro substituents can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation: The N-oxide group can be further oxidized to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used under basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Nucleophilic substitution: Substituted pyridines with various functional groups.
Reduction: Amino derivatives of the original compound.
Oxidation: Higher oxidation state compounds with additional functional groups.
Scientific Research Applications
2-Chloro-3-fluoro-4-nitropyridine N-oxide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific chemical resistance properties.
Chemical Biology: It serves as a probe in studying enzyme mechanisms and as a building block in the synthesis of biologically active molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-nitropyridine N-oxide
- 3-Fluoro-4-nitropyridine N-oxide
- 2-Chloro-3-fluoropyridine
Uniqueness
2-Chloro-3-fluoro-4-nitropyridine N-oxide is unique due to the combination of chloro, fluoro, and nitro substituents along with the N-oxide functional group. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .
Properties
IUPAC Name |
2-chloro-3-fluoro-4-nitro-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFN2O3/c6-5-4(7)3(9(11)12)1-2-8(5)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKSCEDCDQGAAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=C(C(=C1[N+](=O)[O-])F)Cl)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426821 | |
Record name | 2-Chloro-3-fluoro-4-nitropyridine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101664-56-6 | |
Record name | Pyridine, 2-chloro-3-fluoro-4-nitro-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101664-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3-fluoro-4-nitropyridine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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